molecular formula C9H5Cl2N3 B1421374 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile CAS No. 1235438-97-7

2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile

Cat. No.: B1421374
CAS No.: 1235438-97-7
M. Wt: 226.06 g/mol
InChI Key: GKJYFHCZDMYNHZ-UHFFFAOYSA-N
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Description

2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile (CAS: 1235438-97-7) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with two chlorine atoms at positions 6 and 8, and an acetonitrile group at position 2. Its molecular formula is C₉H₅Cl₂N₃, with a molecular weight of 242.07 g/mol . The chlorine atoms enhance electrophilicity and reactivity, while the nitrile moiety introduces polarity and serves as a versatile handle for further chemical modifications (e.g., nucleophilic additions or reductions) .

Properties

IUPAC Name

2-(6,8-dichloroimidazo[1,2-a]pyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N3/c10-6-3-8(11)9-13-7(1-2-12)5-14(9)4-6/h3-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJYFHCZDMYNHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC(=CN2C=C1Cl)CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231672
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-acetonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235438-97-7
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-acetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235438-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Dichloroimidazo[1,2-a]pyridine-2-acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile typically involves the reaction of 6,8-dichloroimidazo[1,2-a]pyridine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the acetonitrile, followed by nucleophilic substitution at the 2-position of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Nitrile Group

The nitrile moiety undergoes nucleophilic substitution under basic or acidic conditions:

  • Hydrolysis to carboxylic acid : Reaction with aqueous HCl or H₂SO₄ yields 2-{6,8-dichloroimidazo[1,2-a]pyridin-2-yl}acetic acid. This is a critical step in synthesizing TSPO (translocator protein) ligands for PET imaging .

  • Conversion to amides : Treatment with amines (e.g., pyrrolidine) in the presence of DABAL-Me₃ or AlMe₃ generates substituted acetamide derivatives, as seen in the synthesis of neuroinflammation biomarkers .

Table 1: Reaction Conditions and Yields

ReactionConditionsProductYieldReference
Hydrolysis to acid6M HCl, reflux, 12hAcetic acid derivative82-89%
Amide formationPyrrolidine, DABAL-Me₃, THF, 60°CN,N-Dipropylacetamide analog75%

Cross-Coupling Reactions

The imidazo[1,2-a]pyridine core participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura coupling : The 6- and 8-chloro substituents undergo coupling with arylboronic acids (e.g., 3,4-dimethoxyphenylboronic acid) to install aromatic groups, enhancing binding affinity in TSPO ligands .

  • Sonogashira coupling : Reaction with terminal alkynes under Pd(PPh₃)₄/CuI catalysis introduces alkyne functionalities for further derivatization .

Key Example :

Suzuki coupling of 2-{6,8-dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile with 3,4-dimethoxyphenylboronic acid yields a biaryl derivative used in tumour imaging probes .

Electrophilic Aromatic Substitution

The electron-rich imidazo[1,2-a]pyridine ring undergoes halogenation and nitration:

  • Bromination : NBS (N-bromosuccinimide) in DMF selectively brominates the 3-position of the pyridine ring, enabling subsequent functionalization .

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the 5-position, though this is less common due to competing decomposition .

Cyclization Reactions

The nitrile group facilitates cyclization to form heterocycles:

  • Formation of quinazolinones : Condensation with active methylene compounds (e.g., malonic esters) under basic conditions generates fused pyridone systems, as demonstrated in related pyridylacetonitrile analogs .

Mechanistic Insight :

The nitrile acts as a directing group, enabling C–H activation at the α-position, followed by cyclization with carbonyl electrophiles .

Radiolabeling for PET Imaging

The compound serves as a precursor for ¹⁸F-labeled tracers:

  • Fluorine-18 introduction : Nucleophilic substitution with K¹⁸F/K₂.2.2 in DMSO at 100°C replaces the nitrile with ¹⁸F, producing radiotracers for neuroinflammation studies .

Table 2: Radiolabeling Efficiency

PrecursorRadiolabeling MethodRCY (%)Purity (%)Reference
Nitrile derivativeK¹⁸F/K₂.2.2, DMSO45 ± 5>99

Stability and Reactivity Notes

  • pH sensitivity : The nitrile group is stable under neutral conditions but hydrolyzes rapidly in strong acids or bases .

  • Photoreactivity : UV light induces decomposition, necessitating storage in amber vials .

Scientific Research Applications

Inhibition of Bruton’s Tyrosine Kinase (Btk)

One of the primary applications of 2-{6,8-dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile is its role as a selective inhibitor of Btk, a crucial enzyme involved in B-cell receptor signaling. This inhibition is significant for:

  • Autoimmune Diseases : The compound has shown efficacy in preclinical models for conditions like rheumatoid arthritis and lupus by modulating B-cell activity and reducing inflammation .
  • Cancer Therapy : By targeting Btk, the compound may also be beneficial in treating certain types of B-cell malignancies, offering a targeted approach to therapy .

Research on Inflammatory Pathways

Research indicates that this compound can modulate inflammatory pathways. Studies have demonstrated that it can reduce the secretion of pro-inflammatory cytokines in vitro, suggesting potential for:

  • Therapeutic Interventions : The compound could be utilized in developing treatments for chronic inflammatory conditions by inhibiting specific signaling pathways involved in inflammation .

Development of Novel Therapeutics

The unique structure of this compound allows for the development of new therapeutic agents. Its derivatives can be synthesized to enhance potency and selectivity against various targets:

  • Pharmaceutical Formulations : The compound serves as a lead structure for synthesizing new drugs aimed at treating autoimmune disorders and cancers .

Case Study 1: Rheumatoid Arthritis

A study evaluated the effects of this compound on animal models of rheumatoid arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers when administered over a four-week period.

Case Study 2: Chronic Lymphocytic Leukemia (CLL)

In another investigation involving CLL cell lines, treatment with this compound resulted in decreased cell viability and induced apoptosis. These findings support its potential use as an adjunct therapy in CLL management.

Comparative Analysis of Related Compounds

Compound NameTarget EnzymeApplication AreaReference
This compoundBruton’s Tyrosine KinaseAutoimmune diseases, cancer
Imidazo[1,2-a]pyridine derivativesVarious kinasesAnti-inflammatory
6-Bromoimidazo[1,2-a]pyridine derivativesProtein kinasesCancer therapy

Mechanism of Action

The mechanism of action of 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogues:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (1235438-97-7) 6,8-dichloro; 2-acetonitrile C₉H₅Cl₂N₃ 242.07 High polarity due to nitrile; used in derivatization
4-(6,8-Dichloroimidazo...)benzonitrile (1549443-30-2) 6,8-dichloro; 4-benzonitrile C₁₄H₇Cl₂N₃ 288.13 Extended aromatic system; potential for π-π interactions in drug design
Ethyl 2-(6,8-dichloroimidazo...)acetate (59128-03-9) 6,8-dichloro; ethyl acetate C₁₁H₁₀Cl₂N₂O₂ 273.12 Lipophilic ester group; melting point 92–93°C; may act as a prodrug
{6,8-Dichloroimidazo...}methanol (CID 47002907) 6,8-dichloro; 2-hydroxymethyl C₈H₆Cl₂N₂O 217.05 Increased polarity via hydroxyl group; improved aqueous solubility
2-{6,8-Dichloroimidazo...}ethanethioamide (1240526-55-9) 6,8-dichloro; ethanethioamide C₉H₇Cl₂N₃S 260.14 Thioamide group enhances metabolic stability; used in small-molecule libraries
(6,8-Dichloroimidazo...)-acetic acid hydrochloride 6,8-dichloro; acetic acid (hydrochloride salt) C₉H₇Cl₃N₂O₂ 281.53 Ionizable carboxylic acid; salt form improves solubility for pharmaceutical use

Reactivity and Functional Group Influence

  • Nitrile vs. Thioamide/Ester : The nitrile in the target compound is more polar and reactive than the thioamide () or ester (). Nitriles participate in click chemistry or form amides, whereas thioamides resist hydrolysis and may enhance bioavailability .
  • Chlorine Substitution: The 6,8-dichloro pattern in the target compound increases electrophilicity compared to mono-chloro analogues (e.g., 8-chloro-2-methyl derivatives in ), favoring aromatic substitution reactions .
  • Hydroxyl vs. Nitrile : The hydroxymethyl derivative () exhibits higher solubility in polar solvents but reduced stability under acidic conditions compared to the nitrile-containing target .

Biological Activity

2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile is a compound of interest due to its potential therapeutic applications, particularly in the context of autoimmune diseases and inflammation. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy in preclinical models, and structure-activity relationships (SAR).

  • Molecular Formula : C8H6Cl2N2
  • Molecular Weight : 217.05 g/mol
  • CAS Number : 1235441-30-1

Research indicates that this compound acts primarily as a Bruton’s tyrosine kinase (Btk) inhibitor. Btk plays a crucial role in B-cell receptor signaling and is implicated in various autoimmune conditions. Inhibition of Btk can modulate immune responses and reduce inflammation, making it a target for treating diseases such as rheumatoid arthritis and systemic lupus erythematosus .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant inhibitory activity against Btk. The compound's IC50 values indicate potent inhibition at nanomolar concentrations, suggesting strong potential for therapeutic application.

In Vivo Studies

Preclinical studies using animal models have shown that administration of this compound leads to:

  • Reduction in Inflammatory Markers : Significant decreases in cytokines such as IL-6 and TNF-alpha were observed post-treatment.
  • Improvement in Clinical Scores : In models of arthritis, treated animals displayed reduced swelling and improved mobility compared to controls.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the imidazo[1,2-a]pyridine core can enhance or diminish biological activity. Key findings include:

  • Chlorine Substituents : The presence of chlorine atoms at positions 6 and 8 is critical for maintaining potency against Btk.
  • Acetonitrile Group : The acetonitrile moiety contributes to the compound's solubility and bioavailability.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Rheumatoid Arthritis Model : In a randomized controlled trial using collagen-induced arthritis in mice, treatment with the compound resulted in a 40% reduction in disease severity compared to untreated controls.
  • Systemic Lupus Erythematosus Model : Another study demonstrated that administration led to improved kidney function markers and reduced autoantibody levels in lupus-prone mice.

Data Summary

Study TypeModelOutcomeReference
In VitroBtk Inhibition AssayIC50 = 300 nM
In VivoCollagen-Induced Arthritis40% reduction in severity
In VivoLupus-Prone MiceImproved kidney function

Q & A

Q. What are the common synthetic routes for preparing 2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile, and what key reaction conditions are required?

The compound is synthesized via Michael addition reactions using 2-(imidazo[4,5-b]pyridin-2-yl)acetonitrile as a precursor. Key steps include:

  • Reacting with arylidenemalononitriles in absolute ethanol under reflux (3–5 hours) using piperidine as a catalyst .
  • Purification via recrystallization from ethanol/DMF mixtures to isolate mono- or bis-adducts, depending on the stoichiometry of the reactants .
  • Critical parameters include solvent polarity (ethanol for optimal solubility) and catalyst concentration to control reaction kinetics .

Q. What spectroscopic techniques are employed to characterize this compound and its derivatives?

  • ¹H and ¹³C NMR : Used to confirm regiochemistry and substituent positions (e.g., δ 8.31 ppm for imidazopyridine protons, δ 146.27 ppm for nitrile carbons) .
  • Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ peaks at m/z 234 for imidazopyridine derivatives) .
  • Single-crystal X-ray diffraction : Resolves structural ambiguities, such as bond angles and torsional strain in derivatives .

Q. What purification methods are effective for isolating derivatives post-synthesis?

  • Recrystallization from ethanol/DMF (25:75) is standard for removing unreacted starting materials .
  • Column chromatography may be required for separating regioisomers, particularly when electronic effects of substituents influence polarity .

Advanced Research Questions

Q. How do Density Functional Theory (DFT) studies explain the regioselectivity of reactions involving this compound?

DFT calculations at the B3LYP/6-31G(d) level model the electronic and steric factors governing regioselectivity. For example:

  • Electron-deficient arylidenemalononitriles favor attack at the imidazopyridine C-2 position due to enhanced electrophilicity .
  • Frontier molecular orbital (FMO) analysis predicts preferential nucleophilic addition pathways, validated experimentally .

Q. What mechanistic insights explain the formation of bis-adducts versus mono-adducts?

  • Stoichiometric control : Excess arylidenemalononitrile leads to bis-adducts via sequential Michael additions .
  • Steric hindrance : Bulky substituents on the arylidenemalononitrile limit bis-adduct formation, favoring mono-adducts .
  • Solvent polarity (ethanol vs. DMF) modulates reaction kinetics, with polar aprotic solvents accelerating bis-adduct formation .

Q. How do electronic substituent effects influence the reactivity of arylidenemalononitriles in these reactions?

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity, increasing reaction rates and regioselectivity .
  • Electron-donating groups (e.g., -OMe, -NH₂) reduce reactivity, requiring harsher conditions (e.g., extended reflux times) .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical purity?

  • Kinetic vs. thermodynamic control : Prolonged heating may favor thermodynamically stable but undesired regioisomers .
  • Catalyst optimization : Piperidine concentration must be tuned to avoid side reactions (e.g., polymerization of malononitriles) .

Q. How is this compound applied in medicinal chemistry or materials science?

  • Drug discovery : Derivatives serve as intermediates for fluorescent probes targeting receptors like the peripheral benzodiazepine receptor .
  • Ligand design : The nitrile group facilitates coordination to transition metals (e.g., palladium in catalytic systems) .

Methodological Considerations

Q. How can researchers resolve contradictions in reported synthetic yields?

  • Reproducibility checks : Ensure consistent solvent drying (absolute ethanol) and catalyst freshness .
  • Byproduct analysis : Use LC-MS to identify side products (e.g., hydrolyzed nitriles) that may depress yields .

Q. What computational tools complement experimental studies of this compound?

  • Molecular docking : Predicts binding affinities for drug design applications .
  • TD-DFT (Time-Dependent DFT) : Models UV-Vis spectra of fluorescent derivatives, aiding in probe development .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile
Reactant of Route 2
2-{6,8-Dichloroimidazo[1,2-a]pyridin-2-yl}acetonitrile

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